N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

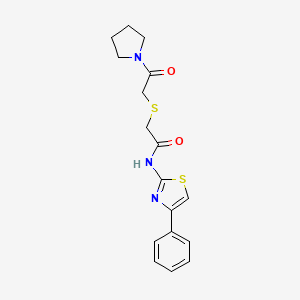

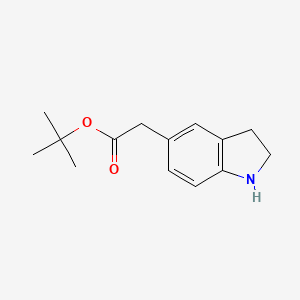

“N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also features a cyclohexane ring and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. The thiadiazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features, such as the thiadiazole ring, are known for their pharmacological significance. The presence of both chlorophenyl and thiadiazole groups could imply potential activity in central nervous system (CNS) disorders, as similar structures have been explored for anticonvulsant and anxiolytic properties . Additionally, the cyclohexanecarboxamide moiety might suggest a role in pain management therapies due to its structural similarity to known analgesics.

Agriculture

In the agricultural sector, derivatives of cyclohexanecarboxamide have been investigated as herbicides and fungicides. The specific structure of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide could be studied for its efficacy in protecting crops against fungal pathogens and weed infestation, contributing to higher yield and better crop quality .

Material Science

The compound’s potential applications in material science stem from its ability to form stable metal complexes due to the presence of donor atoms in its structure. These complexes can be utilized in the development of new materials with unique electrical or magnetic properties, which are valuable in electronics and nanotechnology .

Environmental Science

In environmental science, the chelating properties of thiadiazole derivatives make them suitable candidates for the removal of heavy metals from wastewater. Research could focus on the compound’s effectiveness in binding with toxic metal ions, thus aiding in water purification processes .

Biochemistry

Biochemically, the compound could be used as a building block for synthesizing more complex molecules. Its potential to interact with various enzymes and receptors due to its diverse functional groups makes it a valuable tool for studying biochemical pathways and processes .

Pharmacology

Pharmacologically, the compound’s structure is indicative of potential use in drug design and discovery. It could be part of a library of compounds screened for activity against a range of diseases, particularly those where thiadiazole derivatives have shown therapeutic promise, such as cancer and infectious diseases .

Wirkmechanismus

Target of Action

The primary target of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that compounds with a similar structure have the ability to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially alter the pH balance within cells, affecting various cellular processes.

Biochemical Pathways

These enzymes play a crucial role in maintaining pH balance and are involved in various physiological processes including respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate in blood and other tissues .

Pharmacokinetics

The compound’s logp value of 604560 suggests that it is highly lipophilic, which could influence its absorption and distribution within the body

Result of Action

Inhibition of carbonic anhydrase activity could potentially disrupt ph regulation within cells, affecting various cellular processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMQKJJBVQDOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)

![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)

![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)